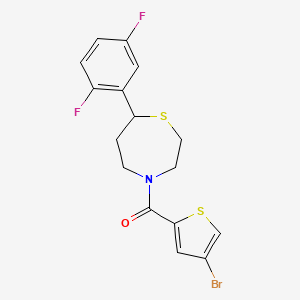
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of neurotransmitter systems. The compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. The compound has also been evaluated for its potential to treat anxiety and depression, and it has shown promising results in preclinical studies. However, the exact biochemical and physiological effects of the compound are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is that it has shown promising results in preclinical studies for its potential to treat anxiety and depression. Another advantage is that the compound has exhibited anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects. Another limitation is that the compound has not been extensively studied in clinical trials, which limits its potential for therapeutic use.
Direcciones Futuras
There are several future directions for the study of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone. One direction is to investigate the compound's mechanism of action in more detail to optimize its pharmacological effects. Another direction is to conduct clinical trials to evaluate the compound's safety and efficacy in humans. Additionally, the compound could be further evaluated for its potential to treat other neurological and psychiatric disorders, such as epilepsy and bipolar disorder. Finally, the synthesis of analogs of this compound could be explored to improve its pharmacological properties.
Métodos De Síntesis
The synthesis of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has been reported in the literature. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 7-(2,5-difluorophenyl)-1,4-thiazepan-4-amine in the presence of an acid catalyst. The reaction yields this compound as a white solid with a high yield.
Aplicaciones Científicas De Investigación
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in drug development. The compound has been shown to exhibit anticonvulsant activity in animal models. It has also been shown to possess antinociceptive and anti-inflammatory properties. The compound has been evaluated for its potential to treat anxiety and depression, and it has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2NOS2/c17-10-7-15(23-9-10)16(21)20-4-3-14(22-6-5-20)12-8-11(18)1-2-13(12)19/h1-2,7-9,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWOQCYKEOXLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

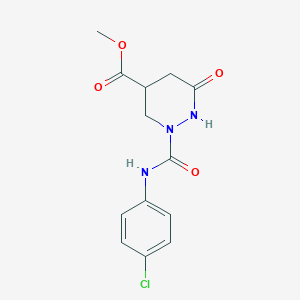

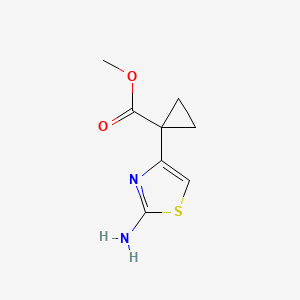

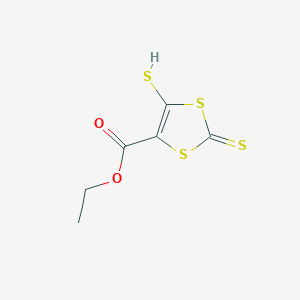
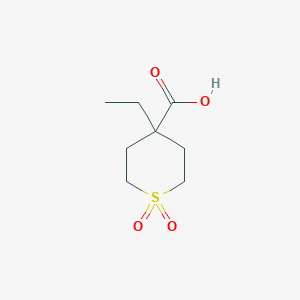


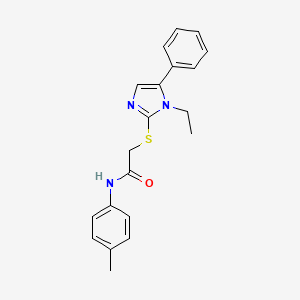
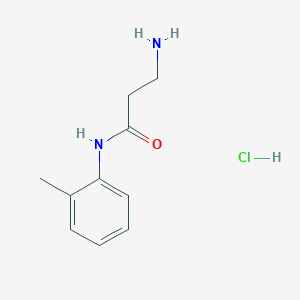
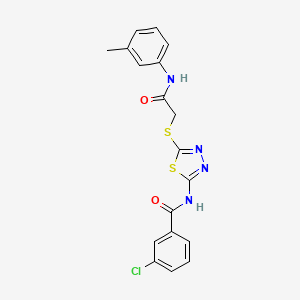
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2903104.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2903106.png)
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2903107.png)